molecular formula C16H13N3O2 B14643096 4,5-Oxazoledione, 2-phenyl-, 4-((2-methylphenyl)hydrazone) CAS No. 55899-58-6

4,5-Oxazoledione, 2-phenyl-, 4-((2-methylphenyl)hydrazone)

Cat. No.: B14643096
CAS No.: 55899-58-6
M. Wt: 279.29 g/mol
InChI Key: IIKYUMJPGUSEQB-UHFFFAOYSA-N
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Description

4,5-Oxazoledione, 2-phenyl-, 4-((2-methylphenyl)hydrazone) is a chemical compound with the molecular formula C15H13N3O2 It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom

Preparation Methods

The synthesis of 4,5-Oxazoledione, 2-phenyl-, 4-((2-methylphenyl)hydrazone) typically involves the reaction of 2-phenyl-4,5-oxazoledione with 2-methylphenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

4,5-Oxazoledione, 2-phenyl-, 4-((2-methylphenyl)hydrazone) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

4,5-Oxazoledione, 2-phenyl-, 4-((2-methylphenyl)hydrazone) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Oxazoledione, 2-phenyl-, 4-((2-methylphenyl)hydrazone) involves its interaction with specific molecular targets. The compound can form hydrazone derivatives, which are known to participate in various biochemical pathways. These interactions can lead to the modulation of enzyme activities and other cellular processes, contributing to its observed effects .

Comparison with Similar Compounds

Similar compounds to 4,5-Oxazoledione, 2-phenyl-, 4-((2-methylphenyl)hydrazone) include:

    4,5-Oxazoledione, 2-phenyl-, 4-phenylhydrazone: This compound has a similar structure but with a phenyl group instead of a 2-methylphenyl group.

    Oxazole derivatives:

Properties

CAS No.

55899-58-6

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

4-[(2-methylphenyl)diazenyl]-2-phenyl-1,3-oxazol-5-ol

InChI

InChI=1S/C16H13N3O2/c1-11-7-5-6-10-13(11)18-19-14-16(20)21-15(17-14)12-8-3-2-4-9-12/h2-10,20H,1H3

InChI Key

IIKYUMJPGUSEQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=C(OC(=N2)C3=CC=CC=C3)O

Origin of Product

United States

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